3-hydroxy-2-methoxy-1H-pyridin-4-one
CAS No.: 169905-06-0
Cat. No.: VC0067542
Molecular Formula: C6H7NO3
Molecular Weight: 141.126
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 169905-06-0 |
---|---|
Molecular Formula | C6H7NO3 |
Molecular Weight | 141.126 |
IUPAC Name | 3-hydroxy-2-methoxy-1H-pyridin-4-one |
Standard InChI | InChI=1S/C6H7NO3/c1-10-6-5(9)4(8)2-3-7-6/h2-3,9H,1H3,(H,7,8) |
Standard InChI Key | WJDIGNXBILSVMC-UHFFFAOYSA-N |
SMILES | COC1=C(C(=O)C=CN1)O |
Introduction
3-Hydroxy-2-methoxy-1H-pyridin-4-one, with the CAS number 169905-06-0, is a compound belonging to the pyridinone class. It is characterized by its hydroxyl and methoxy substituents at positions 3 and 2, respectively, on the pyridinone ring. This compound is of interest due to its potential applications in various chemical and biological fields.
Synthesis and Preparation
While specific synthesis methods for 3-hydroxy-2-methoxy-1H-pyridin-4-one are not widely detailed in the available literature, compounds within the pyridinone class are generally synthesized through various organic reactions involving the formation of the pyridine ring followed by functionalization. Common methods include condensation reactions and nucleophilic substitutions.
Applications and Research Findings
Pyridinone derivatives, including those with hydroxyl and methoxy substituents, have been explored for their antioxidant and iron chelating properties. These compounds can act as reactive oxygen species (ROS) scavengers, which makes them potentially useful in treating oxidative stress-related conditions .
Application | Description |
---|---|
Antioxidant Activity | ROS scavengers |
Iron Chelation | Potential therapeutic use |
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